![molecular formula C16H20F3NO4 B2989527 3-(2,4-Dimethoxyphenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)propan-1-one CAS No. 2034246-47-2](/img/structure/B2989527.png)
3-(2,4-Dimethoxyphenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)propan-1-one
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Description
3-(2,4-Dimethoxyphenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)propan-1-one, also known as UWA-101, is a novel psychoactive compound that belongs to the class of synthetic cathinones. It has gained significant attention in the scientific community due to its potential therapeutic applications and its ability to interact with the central nervous system.
Scientific Research Applications
Antimicrobial and Antitubercular Activities
Azetidin-2-one derivatives have been explored for their potential in antimicrobial and antitubercular therapies. For instance, novel trihydroxy benzamido azetidin-2-one derivatives synthesized from galloyl hydrazide and chloroacetyl chloride showed significant in vitro antibacterial, antifungal, and antitubercular activities, with some compounds exhibiting minimum inhibitory concentration (MIC) values equivalent to standard drugs like isoniazid (Ilango & Arunkumar, 2011).
Antimitotic Compounds
Research on azetidin-2-ones based on the 1-(3,4,5-trimethoxyphenyl)azetidin-2-one core has contributed to the development of antimitotic compounds. These compounds, with various substituents, have been studied for their potential in disrupting cellular processes, which is a valuable trait in cancer treatment (Twamley, O’Boyle, & Meegan, 2020).
Synthetic Methodologies
Azetidin-2-ones have also been utilized as key intermediates in synthetic chemistry. For instance, cis-3-Benzyloxy-4-(2-mesyloxyethyl)azetidin-2-ones served as starting products for synthesizing bicyclic β-lactams and further converting into methyl cis-3-aminotetrahydrofuran-2-carboxylates, showcasing a novel pathway in drug design and synthesis (Mollet, D’hooghe, & Kimpe, 2012).
Antioxidant and Anti-inflammatory Properties
Some azetidin-2-one derivatives have demonstrated significant antioxidant and anti-inflammatory activities, contributing to their potential therapeutic applications beyond antimicrobial and antitubercular effects. This includes novel pyrazole chalcones with promising free radical scavenging and antimicrobial activities (Bandgar, Gawande, Bodade, Gawande, & Khobragade, 2009).
Catalytic Asymmetric Addition
Azetidin-2-ones have been used in the development of catalysts for asymmetric additions, enhancing the synthetic toolkit for producing chiral molecules. For example, enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol has shown effectiveness in catalytic asymmetric addition of organozinc reagents to aldehydes, achieving high enantioselectivity (Wang, Zhang, Zhao, Wang, Ding, Jing, & Song, 2008).
properties
IUPAC Name |
3-(2,4-dimethoxyphenyl)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3NO4/c1-22-12-5-3-11(14(7-12)23-2)4-6-15(21)20-8-13(9-20)24-10-16(17,18)19/h3,5,7,13H,4,6,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBVWNVZCXDOFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CCC(=O)N2CC(C2)OCC(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dimethoxyphenyl)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one |
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